Enhanced Hydrogen-Bonding Capacity with Fewer Hydroxyethyl Substituents per Molecule
In zinc(II)-dithiocarbamate complexes incorporating piperazinylethanol ligands derived from 2,3-Piperazinediethanol, the system demonstrates enhanced hydrogen-bonding potential while utilizing fewer hydroxyethyl substituents per molecule compared to closely related piperazine-based systems [1]. The steric flexibility of the piperazine ring bearing adjacent 2,3-substituents enables more efficient spatial organization of hydrogen-bonding interactions than would be achievable with symmetric substitution patterns. Single-crystal XRD data confirm that the hydroxyethyl OH groups participate in (hydroxyethyl)OH⋯OH(hydroxyethyl) interactions that sustain a three-dimensional supramolecular network with undulating topology [1].
| Evidence Dimension | Hydrogen-bonding potential per hydroxyethyl substituent |
|---|---|
| Target Compound Data | Enhanced H-bonding potential with less hydroxyethyl substituents per molecule; formation of 3-D supramolecular network via OH⋯OH interactions |
| Comparator Or Baseline | Closely related piperazine systems (undefined; inferred from abstract statement) |
| Quantified Difference | Not numerically quantified in source; qualitative assessment of 'enhanced H-bonding potential' |
| Conditions | Zinc(II)-dithiocarbamate complex [Zn{S₂CN(CH₂)₄N(C₂H₄OH)}₂]₂; single crystal XRD; 1H/13C NMR; FTIR; UV-Vis; cyclic voltammetry |
Why This Matters
The enhanced hydrogen-bonding efficiency enables predictable 3-D supramolecular architectures in coordination compounds, which is critical for researchers designing metal-organic frameworks or studying crystal engineering phenomena.
- [1] Yasin M, et al. Exploring the hydrogen-bonding interactions in the piperazinylethanol substituted homoleptic zinc(II)-dithiocarbamate and its diimine 2,2′-bipyridyl and 1,10-phenanthroline adducts, and their DNA binding studies. Journal of Molecular Structure. 2022;1260:132749. View Source
